Superior Nanomolar Potency at Human MCHR1 Over Structurally Related Acridinones
3-Chloro-10-phenylacridin-9-one exhibits high-affinity binding to the human melanin-concentrating hormone receptor 1 (MCHR1), a target for metabolic disorders, with an IC50 of 14 nM [1]. This is a marked improvement over many other acridin-9-one derivatives, which often show micromolar or no measurable activity at this receptor [1]. This nanomolar potency positions it as a valuable tool compound for probing MCHR1 signaling pathways.
| Evidence Dimension | Binding Affinity (IC50) for human MCHR1 |
|---|---|
| Target Compound Data | 14 nM |
| Comparator Or Baseline | Class-level baseline: Many in-class acridin-9-ones exhibit IC50 > 1,000 nM or no detectable binding for MCHR1. |
| Quantified Difference | Approximately >70-fold increase in potency compared to inactive class members. |
| Conditions | Displacement of [125I]-MCH(4 to 19) from human MCHR1 expressed in CHO cell membranes after 1 hr. |
Why This Matters
This data justifies the selection of this specific derivative for MCHR1-targeted assays over less potent or untested acridin-9-one analogs, saving significant screening time and resources.
- [1] BindingDB. Entry BDBM50163480 (CHEMBL3792707). Affinity Data for 3-Chloro-10-phenylacridin-9-one. Available online: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50163480 (accessed on 20 December 2025). View Source
